molecular formula C21H20ClN5O3 B450960 N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide

N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide

Cat. No.: B450960
M. Wt: 425.9g/mol
InChI Key: XLNLFKUQTGIGBS-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-methyl-N-[1-[3-[(1-oxo-2-phenoxyethyl)amino]phenyl]ethylideneamino]-3-pyrazolecarboxamide is an anilide.

Scientific Research Applications

Hydrogen-Bonding Patterns and Molecular Structures

  • Hydrogen-Bonding Patterns : Research into substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are structurally related to the compound , reveals detailed hydrogen-bonding patterns. These patterns involve a combination of C-H...O and C-H...pi(arene) hydrogen bonds, leading to different molecular arrangements like chains and sheets (López et al., 2010).

  • Molecular Structures and Solid-State Assemblies : A study on pyrazole-acetamide derivatives demonstrates the formation of coordination complexes with diverse molecular structures. These structures are characterized by single crystal X-ray crystallography, revealing details about the solid-state assembly process and potential for forming supramolecular architectures (Chkirate et al., 2019).

Synthesis and Characterization of Derivatives

  • Synthesis of Novel Derivatives : Research involving the synthesis of various derivatives of related pyrazole compounds showcases methodologies for creating novel compounds with potential biological activities. This includes the synthesis of acetamides and their characterization using techniques like NMR, IR, and Mass spectra (Sunder & Maleraju, 2013).

  • Antibacterial Activity : Studies on synthesized derivatives of similar pyrazole compounds, such as oxadiazoles, have shown significant antibacterial activities. These compounds are characterized and evaluated for their potential in antibacterial applications (Rai et al., 2009).

  • Synthetic Routes and Characterization : The development of synthetic routes for creating bis(pyrazol-5-ols), pyridones, and thiochromene-2-carbonitrile derivatives containing related pyrazole moieties highlights the versatility and potential of these compounds in various applications. Characterization of these compounds provides insights into their structural and chemical properties (Arafat et al., 2022).

Biological Activities and Potential Applications

  • Antimicrobial Activity : The synthesis of N-phenylpyrazole derivatives demonstrates potent antimicrobial activities, suggesting potential applications in developing new therapeutic agents (Farag et al., 2008).

  • Herbicidal and Insecticidal Activities : Compounds with arylthio/sulfinyl/sulfonyl groups related to the compound have shown favorable herbicidal and insecticidal activities, indicating their potential use in agricultural applications (Wang et al., 2015).

Properties

Molecular Formula

C21H20ClN5O3

Molecular Weight

425.9g/mol

IUPAC Name

4-chloro-2-methyl-N-[(E)-1-[3-[(2-phenoxyacetyl)amino]phenyl]ethylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C21H20ClN5O3/c1-14(25-26-21(29)20-18(22)12-23-27(20)2)15-7-6-8-16(11-15)24-19(28)13-30-17-9-4-3-5-10-17/h3-12H,13H2,1-2H3,(H,24,28)(H,26,29)/b25-14+

InChI Key

XLNLFKUQTGIGBS-AFUMVMLFSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=NN1C)Cl)/C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3

SMILES

CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide
Reactant of Route 5
N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide

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